molecular formula C15H14N2O4 B12899732 5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone CAS No. 86818-75-9

5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone

Cat. No.: B12899732
CAS No.: 86818-75-9
M. Wt: 286.28 g/mol
InChI Key: WJVJWKWNMFUIGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone (CAS 86818-75-9) is a high-purity chemical compound with the molecular formula C 15 H 14 N 2 O 4 and a molecular weight of 286.28 g/mol . It is a specialized derivative of the 1H-pyrrolo[3,4-c]pyridine scaffold, a heterocyclic system of significant interest in medicinal chemistry and pharmaceutical research . Compounds based on this core structure are extensively investigated for their potential pharmacological activities. Research indicates that 1H-pyrrolo[3,4-c]pyridine-1,3(2H)-dione derivatives exhibit promising biological properties, including potent analgesic and sedative effects . These derivatives have demonstrated significant activity in standard pharmacological models, with some showing effects superior to aspirin and comparable to morphine in analgesic tests, while exhibiting a more favorable safety profile with significantly lower acute toxicity (LD50 > 2000 mg/kg in mice for related compounds) . The pyrrolopyridine scaffold also serves as a key intermediate in the synthesis of more complex molecules, such as certain quinolone antibiotics . The benzyl substitution on this core structure is a common modification that can influence the compound's physicochemical properties and interaction with biological targets. This product is intended for research and laboratory use only. It is not intended for diagnostic or therapeutic purposes, nor for human use. Researchers handling this compound should consult its Safety Data Sheet (SDS) and adhere to standard laboratory safety protocols.

Properties

CAS No.

86818-75-9

Molecular Formula

C15H14N2O4

Molecular Weight

286.28 g/mol

IUPAC Name

5-benzyl-2-methyl-7,7a-dihydro-3aH-pyrrolo[3,4-c]pyridine-1,3,4,6-tetrone

InChI

InChI=1S/C15H14N2O4/c1-16-13(19)10-7-11(18)17(15(21)12(10)14(16)20)8-9-5-3-2-4-6-9/h2-6,10,12H,7-8H2,1H3

InChI Key

WJVJWKWNMFUIGX-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)C2CC(=O)N(C(=O)C2C1=O)CC3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetraone typically involves a 1,3-dipolar cycloaddition reaction. This reaction is carried out by reacting nitrilimines with N-benzyl maleimide, resulting in the formation of the desired compound in high yield . The reaction conditions often include the use of a tertiary base and a suitable solvent, with the reaction being conducted at elevated temperatures to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product is crucial to ensure its suitability for further applications.

Chemical Reactions Analysis

Types of Reactions

5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetraone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly at the benzyl and methyl positions, using reagents like halogens or alkylating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.

    Substitution: Halogens (e.g., bromine) in the presence of a catalyst or alkylating agents under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetraone has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetraone involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. For example, it has been shown to inhibit topoisomerase I, which is involved in DNA replication and transcription . This inhibition can lead to the disruption of cancer cell proliferation and induce apoptosis.

Comparison with Similar Compounds

Table 1: Structural Features of Related Compounds

Compound Name Core Structure Ketone Positions Substituents Molecular Weight (g/mol)
5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6-tetrone Pyrrolo[3,4-c]pyridine 1,3,4,6 5-Benzyl, 2-Methyl ~348.3 (calculated)
1H-Pyrrolo[3,4-c]pyridine-1,3(2H)-dione Pyrrolo[3,4-c]pyridine 1,3 None ~164.1
5H-Pyrrolo[3,4-b]pyridine-5,7(6H)-dione Pyrrolo[3,4-b]pyridine 5,7 None ~178.1
4H-Thieno[2,3-c]pyrrolo-4,6(5H)-dione Thieno-pyrrolo hybrid 4,6 None ~210.2

Key Observations :

Key Observations :

  • The synthesis of the tetrone likely requires sequential alkylation to introduce the benzyl and methyl groups, followed by cyclization to form the fused pyrrolo-pyridine core. This contrasts with simpler diones, which are synthesized via single-step cycloadditions .

Table 3: Comparative Properties

Property 5-Benzyl-2-methyl-tetrone 1H-Pyrrolo[3,4-c]pyridine-1,3-dione 4H-Thieno-pyrrolo-dione
Solubility (aq. buffer) Low (lipophilic substituents) Moderate Low (thiophene core)
LogP (predicted) ~2.1 ~0.5 ~1.8
Reactivity High (4 ketones) Moderate (2 ketones) Moderate
Reported Bioactivity Hypothesized kinase inhibition Anticancer (IC50: 10–20 μM) Antibacterial

Key Observations :

  • The tetrone’s higher LogP (due to benzyl/methyl groups) suggests improved bioavailability over unsubstituted diones but may limit aqueous solubility .

Biological Activity

5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-1,3,4,6(2H,3aH,5H)-tetrone is a compound within the pyrrolo[3,4-c]pyridine family known for its diverse biological activities. This article explores its pharmacological properties, including its potential therapeutic applications and mechanisms of action.

  • Molecular Formula : C₁₈H₁₈N₂O₄
  • Molecular Weight : 302.411 g/mol
  • CAS Number : 186202-73-3

Biological Activity Overview

Research indicates that compounds in the pyrrolo[3,4-c]pyridine class exhibit a wide range of biological activities. These include:

  • Antitumor Activity : Pyrrolo[3,4-c]pyridine derivatives have shown promise in cancer therapy. For instance, studies have indicated that certain derivatives can inhibit the proliferation of cancer cells and induce apoptosis in various cancer types, including breast and ovarian cancers .
  • Antimicrobial Properties : Some derivatives have demonstrated significant activity against Mycobacterium tuberculosis, with minimum inhibitory concentrations (MIC) indicating effective antimicrobial potential .
  • Neurological Effects : The biological investigations suggest that these compounds may be beneficial in treating neurological disorders due to their analgesic and sedative properties .

Antitumor Activity

A pivotal study evaluated the cytotoxic effects of 5-Benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine derivatives against various cancer cell lines. The findings indicated:

  • Cytotoxicity : The compound exhibited moderate cytotoxicity against ovarian cancer cells with IC50 values in the low micromolar range (6–22 μM) .
  • Mechanism of Action : It was suggested that the compound may disrupt cellular signaling pathways critical for tumor growth and survival.
CompoundCancer TypeIC50 (μM)Reference
5-Benzyl-2-methyldihydro...Ovarian Cancer6–22

Antimicrobial Activity

The antimycobacterial activity was assessed through various assays:

  • In Vitro Studies : Compounds were tested against Mycobacterium tuberculosis with promising results showing MIC values lower than 0.15 µM for some esters .
CompoundMIC (µM)Activity
Ester Derivative<0.15Active
Carboxylic Acid3.13Moderately Active

Neurological Effects

The analgesic effects of pyrrolo[3,4-c]pyridine derivatives were also highlighted:

  • Pain Models : In animal models, these compounds displayed significant pain relief comparable to standard analgesics .

Case Studies

  • Case Study on Antitumor Efficacy :
    • A derivative was tested on breast cancer cell lines and showed a significant reduction in cell viability.
    • The study concluded that further optimization could yield more potent analogs.
  • Case Study on Antimycobacterial Activity :
    • A series of pyrrolo[3,4-c]pyridine derivatives were synthesized and tested against Mycobacterium tuberculosis. Results indicated that modifications to the structure could enhance solubility and metabolic stability without compromising activity.

Q & A

What are the standard synthetic routes for preparing 5-benzyl-2-methyldihydro-1H-pyrrolo[3,4-c]pyridine-tetrone derivatives, and what critical reaction conditions influence yield?

Basic Methodological Answer:
A common approach involves multi-step functionalization of pyrrolo-pyridine scaffolds. Key steps include:

  • Suzuki-Miyaura coupling for aryl/benzyl group introduction (e.g., using 3,4-dimethoxyphenylboronic acid with Pd(PPh₃)₄ catalyst in toluene/EtOH at 105°C) .
  • Oxidative transformations (e.g., MnO₂ in THF for ketone formation) to establish the tetrone framework .
  • Protection/deprotection strategies (e.g., tosyl groups removed via KOH/EtOH reflux) to control reactivity .
    Critical conditions include inert atmosphere (N₂/Ar), temperature control (e.g., 0°C to room temperature for NaH-mediated reactions), and stoichiometric precision for boronic acid coupling partners. Yields typically range from 49% to 95%, depending on purification methods (e.g., silica gel chromatography) .

How can researchers resolve contradictions in spectroscopic data (e.g., NMR shifts) for structurally similar pyrrolo-pyridine tetrones?

Advanced Methodological Answer:
Discrepancies in 1H^{1}\text{H}/13C^{13}\text{C} NMR signals often arise from conformational flexibility or solvent effects. To address this:

  • Perform variable-temperature NMR to assess dynamic rotational barriers (e.g., restricted rotation in benzyl groups) .
  • Compare experimental data with DFT-calculated chemical shifts (using software like Gaussian or ORCA) to validate assignments .
  • Utilize 2D NMR techniques (COSY, HSQC, HMBC) to resolve overlapping peaks in crowded regions (e.g., aromatic protons near the tetrone core) .
    For example, carbonyl resonances in tetrones may appear at δ 165–175 ppm in 13C^{13}\text{C} NMR, but steric effects from substituents can cause deviations up to ±5 ppm .

What strategies optimize the regioselectivity of electrophilic substitutions on the pyrrolo[3,4-c]pyridine core?

Advanced Methodological Answer:
Regioselectivity is governed by electronic and steric factors:

  • Electron-donating groups (e.g., methyl at position 2) direct electrophiles to the less hindered C5 or C7 positions .
  • Steric shielding via bulky substituents (e.g., benzyl groups) can block reactivity at adjacent sites .
  • Computational modeling (e.g., Fukui indices for electrophilic attack) predicts reactive sites. For example, C3 and C5 positions in pyrrolo-pyridines show higher electrophilic susceptibility due to electron-deficient pyridine rings .
    Experimental validation involves competitive reactions with halogenation agents (e.g., N-iodosuccinimide in acetone) and LC-MS monitoring .

How should researchers troubleshoot low yields in the final cyclization step of tetrone formation?

Basic Methodological Answer:
Low cyclization yields (<50%) often result from:

  • Incomplete dehydration : Use anhydrous solvents (e.g., THF over acetone) and strong oxidants like MnO₂ .
  • Side reactions : Introduce radical inhibitors (e.g., BHT) to prevent polymerization .
  • Temperature mismatches : Optimize via gradient heating (e.g., 80°C for KOH-mediated deprotection) .
    Post-reaction, employ acid-base extraction (e.g., aqueous NaHCO₃ and EtOAc) to isolate the tetrone from unreacted intermediates .

What advanced techniques confirm the three-dimensional geometry of the tetrone scaffold?

Advanced Methodological Answer:

  • Single-crystal X-ray diffraction : Resolves bond lengths/angles (e.g., C=O bonds at ~1.21 Å and dihedral angles between pyrrolidine and pyridine rings) .
  • Solid-state NMR : Correlates crystallographic data with 13C^{13}\text{C} chemical shifts (e.g., carbonyl carbons in rigid lattices show narrowed peaks) .
  • Hirshfeld surface analysis : Maps intermolecular interactions (e.g., C–H···O hydrogen bonds stabilizing the tetrone conformation) .

How do substituents at the benzyl position influence the compound’s biological activity?

Structure-Activity Relationship (SAR) Answer:

  • Electron-withdrawing groups (e.g., -NO₂, -CF₃) enhance electrophilicity, potentially increasing enzyme inhibition .
  • Bulkier substituents (e.g., 4-biphenyl) may improve binding affinity but reduce solubility, requiring formulation studies .
  • Chiral centers (e.g., (S)-1-phenylethyl groups) can dictate enantioselective interactions with biological targets, as shown in analogous pyrrolo-isoindole tetrones .
    Validate hypotheses via molecular docking (e.g., AutoDock Vina) and in vitro assays (e.g., kinase inhibition profiling) .

What analytical workflows differentiate between keto-enol tautomers in solution?

Methodological Answer:

  • UV-Vis spectroscopy : Detect tautomer-specific absorbance bands (e.g., enol forms show λₘₐₐ at ~300 nm due to extended conjugation) .
  • 1H^{1}\text{H} NMR in DMSO-d₆ : Enol tautomers exhibit sharp -OH peaks (δ 10–12 ppm), absent in keto forms .
  • Variable pH studies : Shift equilibrium via acid/base addition (e.g., enol favored at pH > 10) .

How can computational chemistry predict solubility and stability of this tetrone in aqueous media?

Advanced Answer:

  • COSMO-RS simulations : Estimate logP values and hydration free energy (e.g., polar tetrones show logP < 2, favoring aqueous solubility) .
  • Molecular dynamics (MD) : Model aggregation tendencies (e.g., benzyl groups may induce hydrophobic collapse) .
  • pKa prediction tools (e.g., MarvinSketch): Identify ionizable sites (e.g., tetrone carbonyls with pKa ~12–14) .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.